2,4-Pentanedione, 3-(triphenylphosphoranylidene)-
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Overview
Description
2,4-Pentanedione, 3-(triphenylphosphoranylidene)- is a diacyl ylide compound known for its unique structural properties and significant electron delocalization. This compound is characterized by a slightly pyramidal shape around its ylidic carbon atom, which contributes to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(triphenylphosphoranylidene)- typically involves the reaction of monoacyl ylide with acetic anhydride. This reaction yields the desired compound with an 80% yield. The reaction is carried out under controlled conditions, and the product is purified through recrystallization from ethyl acetate and cyclohexane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through efficient reaction control and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione, 3-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2,4-Pentanedione, 3-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-(triphenylphosphoranylidene)- involves its ability to stabilize through ylidic resonance with acyl oxygens. This stabilization allows the compound to participate in various chemical reactions effectively. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
- 1-Triphenylphosphoranylidene-2-propanone
- 3-Triphenylphosphoranylidene-2,4-pentanedione
Comparison: Compared to similar compounds, 2,4-Pentanedione, 3-(triphenylphosphoranylidene)- exhibits unique stability due to its strong electron delocalization and ylidic resonance. This makes it particularly useful in various chemical reactions and applications .
Properties
CAS No. |
1474-32-4 |
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Molecular Formula |
C23H21O2P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)pentane-2,4-dione |
InChI |
InChI=1S/C23H21O2P/c1-18(24)23(19(2)25)26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,1-2H3 |
InChI Key |
RODDRLSGPXBWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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